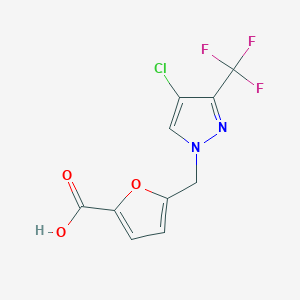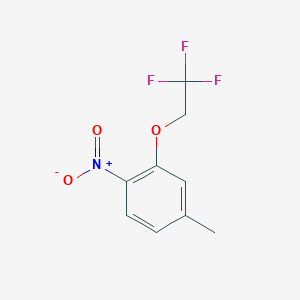
4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
概要
説明
4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C9H8F3NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC(F)(F)CC1=CC©=C(C=C1)N+=O . The InChI key is CCAHAGBMWINSEO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 278.7±40.0 °C . The density is predicted to be 1.348±0.06 g/cm3 .科学的研究の応用
4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is primarily used in scientific research as a tool to study the function of certain receptors in the brain and nervous system. It is commonly used in electrophysiology experiments to measure the activity of neurons in response to different stimuli. This compound is also used in studies of synaptic transmission and plasticity, as well as in investigations of the mechanisms underlying learning and memory.
作用機序
4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene acts as a competitive antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in synaptic plasticity, learning, and memory, and is also involved in the development and maintenance of chronic pain. By blocking the glycine site of the receptor, this compound reduces the activity of the NMDA receptor and can alter the function of neuronal networks in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block the glycine site of the NMDA receptor. This can lead to changes in synaptic transmission, neuronal activity, and plasticity, which can in turn affect learning, memory, and pain perception. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of certain inflammatory conditions.
実験室実験の利点と制限
One advantage of using 4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene in lab experiments is its specificity for the glycine site of the NMDA receptor. This allows researchers to selectively manipulate the activity of this receptor and study its function in different contexts. However, one limitation of this compound is that it can be difficult to dissolve in aqueous solutions, which can make it challenging to use in certain experimental setups.
将来の方向性
There are many potential future directions for research involving 4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene. One area of interest is the development of new drugs that target the NMDA receptor and may be useful in the treatment of chronic pain or neurodegenerative diseases. Another potential direction is the use of this compound in studies of the role of the NMDA receptor in psychiatric disorders such as schizophrenia and depression. Additionally, this compound may be useful in investigations of the mechanisms underlying synaptic plasticity and learning, and may help to identify new targets for drug development in these areas.
Safety and Hazards
特性
IUPAC Name |
4-methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-6-2-3-7(13(14)15)8(4-6)16-5-9(10,11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVILCJNIDGHVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl] acetate](/img/structure/B3039271.png)
![Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propanoate](/img/structure/B3039274.png)

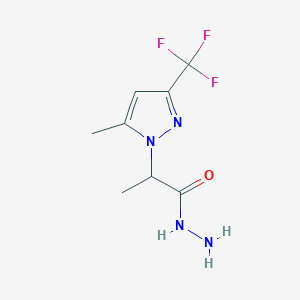
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B3039278.png)
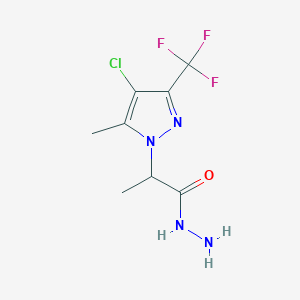
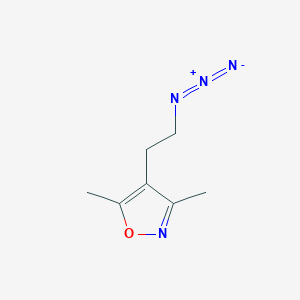
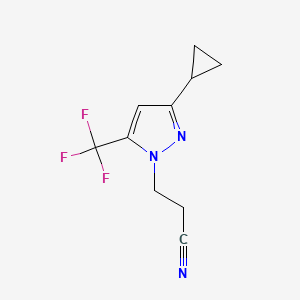
![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3039286.png)
